

A Technical Guide to the Certificate of Analysis for Linaclotide-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for **Linaclotide-d4**. **Linaclotide-d4**, a deuterated analog of the guanylate cyclase-C agonist Linaclotide, is primarily utilized as an internal standard in quantitative bioanalytical assays.[1][2] A thorough understanding of its CoA is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This document outlines the key analytical tests performed, presents data in a structured format, details the underlying experimental methodologies, and visualizes the relevant biological and analytical pathways.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the specific lot of **Linaclotide-d4**.



Parameter	Specification	Example Result
Product Name	Linaclotide-d4	Linaclotide-d4
Catalog Number	-	28798
Lot Number	-	ABC12345
Molecular Formula	C59H75D4N15O21S6	C59H75D4N15O21S6
Molecular Weight	1530.8 g/mol	1530.8 g/mol
CAS Number	851199-59-2 (unlabeled)	851199-59-2 (unlabeled)
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO and DMF (~30 mg/mL)	Conforms

Analytical Data and Quality Control

This section details the results of rigorous testing to confirm the identity, purity, and quality of the **Linaclotide-d4** batch.

Test	Method	Specification	Example Result
Mass Spectrometry	ESI-MS	Conforms to theoretical mass	Conforms
Deuterium Incorporation	Mass Spectrometry	≥99% deuterated forms (d₁-d₄)	Conforms
Test	Method	Specification	Example Result
Purity by HPLC	RP-HPLC	≥95%	99.31%
Chemical Purity	-	≥95% (Linaclotide)	Conforms



Impurity	Specification	Example Result
Individual Impurities	Report individual impurities	Ac-Linaclotide (<0.1%), Asp(7)-Linaclotide (<0.1%)
Total Impurities	≤5%	0.69%

Experimental Protocols

Detailed methodologies are crucial for understanding the data presented in the CoA.

This method separates Linaclotide-d4 from potential impurities.[3][4]

- Instrumentation: A standard HPLC system with a UV detector.
- Column: SinoChrom ODS-BP (250 mm x 4.6 mm, 5 μm) or equivalent C18 column.
- Mobile Phase A: 30 mM sodium phosphate buffer, pH 2.8.
- · Mobile Phase B: Acetonitrile.
- Gradient: 7% to 25% Mobile Phase B over 32 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection: UV at 214 nm.
- Injection Volume: 20 μL.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile.[5][6]

The workflow for HPLC purity analysis is illustrated below.





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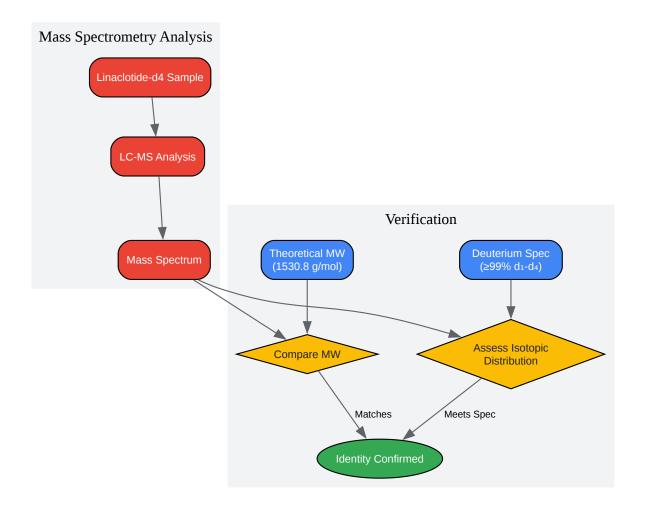
Workflow for HPLC Purity Analysis.

Mass spectrometry confirms the molecular weight of **Linaclotide-d4** and the extent of deuterium labeling.

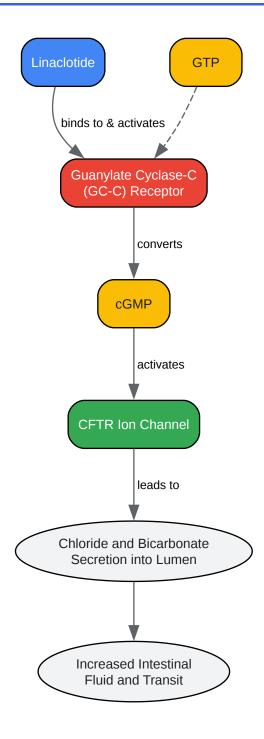
- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured.
- Identity Confirmation: The observed molecular weight is compared to the theoretical molecular weight of **Linaclotide-d4**.
- Deuterium Incorporation: The mass spectrum is analyzed to determine the distribution of deuterated forms (d₁, d₂, d₃, d₄) and to ensure the absence or minimal presence of the non-deuterated (d₀) form.

The logical flow for identity verification is depicted below.









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